![molecular formula C17H24Cl3NO2 B2716979 1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone CAS No. 251096-61-4](/img/structure/B2716979.png)
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone” is a chemical compound with the CAS Number: 251096-61-4. It has a linear formula of C17H24Cl3NO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.74 . It is a solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the literature.Scientific Research Applications
Microwave-assisted Synthesis of Substituted Pyrroles
Research demonstrates the efficient synthesis of 2,5-di- and 2,3,5-trisubstituted pyrroles using microwave-assisted zinc chloride-catalyzed synthesis from homopropargyl azides. This method highlights the potential for rapid and diverse modification of pyrrole structures, which could be applied to various scientific and industrial purposes, including the development of materials and fine chemicals (Wyrębek et al., 2009).
Electrochemical Properties and Electrochromic Applications
Another study investigates the electrochemical properties of a new star-shaped pyrrole monomer, revealing its application in electrochromic devices. The study emphasizes the material's ability to switch between dark blue and red colors rapidly, suggesting its utility in advanced display technologies (Ak et al., 2006).
Anionic Supramolecular Polymers
Research on anion-anion assembly introduces a new class of anionic supramolecular polymers containing pyrrole anion dimers. This innovative approach to polymer science could lead to new materials with unique properties, including high conductivity and sensitivity to environmental stimuli (Gale et al., 2002).
Pyrrole Derivatives in Material Science
Pyrrole and its derivatives serve as fundamental units for many biological molecules and have extensive applications in material science. These derivatives are used in the synthesis of dyes, solvents, and conducting polymers, showcasing the versatility and broad applicability of pyrrole-based compounds in various scientific and industrial fields (Anderson & Liu, 2000).
Safety and Hazards
Properties
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl3NO2/c1-2-3-4-5-6-7-8-9-10-15(22)13-11-14(21-12-13)16(23)17(18,19)20/h11-12,21H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRWYPYCXYZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

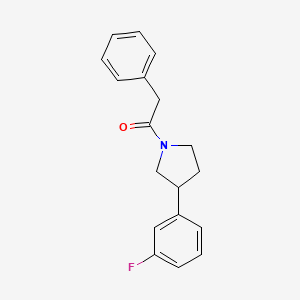
![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)
![5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2716903.png)
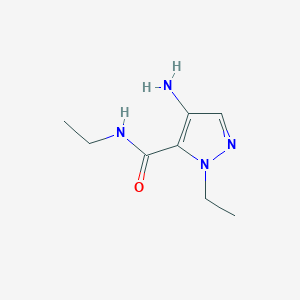
![N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide](/img/structure/B2716908.png)
![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)
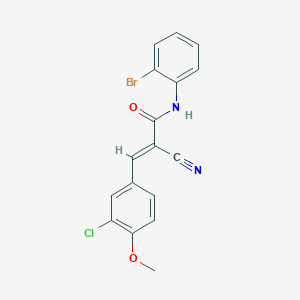
methanone](/img/structure/B2716912.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)
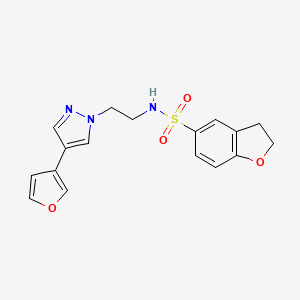
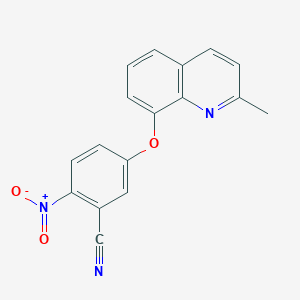
![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)
